2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with a complex structure that includes a butoxy group, a chloro group, and a dioxaborolan group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-butoxyaniline with 5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The dioxaborolan group can participate in boron-mediated reactions, such as Suzuki-Miyaura coupling, which is a key pathway in the formation of carbon-carbon bonds. This mechanism involves the activation of the boron atom, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2-Butoxy-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the butoxy and chloro groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-butoxy-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO3/c1-6-7-8-20-14-9-11(12(18)10-13(14)19)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8,19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUGYLGJFWYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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